N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with an isonicotinamide group modified by a 2-methoxyethoxy moiety. The 4-position of the thiazole ring is further functionalized with a 2-amino-2-oxoethyl group. This structure combines key pharmacophoric elements: the thiazole ring is often associated with bioactivity in medicinal chemistry, while the amide and ether linkages may enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-4-5-22-12-6-9(2-3-16-12)13(20)18-14-17-10(8-23-14)7-11(15)19/h2-3,6,8H,4-5,7H2,1H3,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEOZFBJEQMNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated thiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Isonicotinamide Moiety: This step often involves coupling reactions, such as amidation, using isonicotinic acid or its derivatives.
Addition of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Amino Group : This step may involve nucleophilic substitution or reductive amination techniques.
- Attachment of the Isonicotinamide Moiety : Often accomplished through amidation reactions with isonicotinic acid derivatives.
- Incorporation of the Methoxyethoxy Group : This can be introduced via etherification reactions.
Medicinal Chemistry
This compound has been explored for its potential as a drug candidate , particularly for antimicrobial and anticancer properties. The presence of the thiazole ring is known to enhance biological activity due to its ability to interact with various biological targets.
Biological Activities :
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, making it a candidate for further development in antibiotic therapies.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Antitumor Activity
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. A notable case study reported that compounds structurally related to this compound showed significant inhibition of tumor growth:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-(2-amino-2-oxoethyl)... | A431 | 1.61 ± 1.92 | Current Study |
| N-(4-(2-amino-2-oxoethyl)... | Jurkat | <1.0 | Current Study |
These findings indicate a promising avenue for developing new anticancer agents based on this compound's structure.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored with positive outcomes:
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | Current Study |
| Compound B | Maximal electroshock | TBD | Current Study |
These studies suggest that modifications in the thiazole structure can lead to enhanced efficacy against seizures, highlighting another potential application for this compound.
Mechanism of Action
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bioactive Thiazole-Amide Derivatives
a. N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl) Derivatives (TOZ Series)
- Key Features : Fluorinated nicotinamide/benzamide groups attached to a benzo[d]thiazole core with morpholine and methoxy substituents.
- Activity : Designed as ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging. For example, TOZ2 (2-fluoro-nicotinamide derivative) and TOZ5 (4-fluoro-benzamide derivative) were synthesized with yields ranging from 29% to 86% .
- Comparison : The target compound lacks a benzo[d]thiazole system and fluorine atoms but shares the amide-thiazole scaffold. The 2-methoxyethoxy group in the target may improve water solubility compared to TOZ analogs.
b. N-(5-Substituted-4-(Pyridin-3-yl)Thiazol-2-yl) Benzamides
- Key Features: Thiazole rings substituted with morpholine, piperazine, or alkylamino groups (e.g., compounds 4d–4i in ).
Thiohydantoin-Isonicotinamide Hybrids
- Key Features : Thiohydantoin cores linked to isonicotinamide via a thiazole ring (e.g., compounds 2D, 3D, and 4D in ).
- Activity: These derivatives, such as N-(3-cyclohexyl-5-(2-((4-nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide (2D), were characterized by IR and NMR but lacked explicit bioactivity data .
- Comparison : The target compound lacks the thiohydantoin moiety, simplifying its structure while retaining the isonicotinamide-thiazole linkage.
Antimicrobial Thiazole-Coumarin Derivatives
- Key Features : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives ().
- Activity : These compounds demonstrated antibacterial, antitubercular, and antimalarial properties .
- Comparison : The target compound replaces the coumarin-benzimidazole system with a simpler 2-methoxyethoxy-isonicotinamide group, which may reduce cytotoxicity while maintaining hydrogen-bonding capacity.
Kinase Inhibitor Candidates
Biological Activity
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that belongs to the thiazole family. Its unique molecular structure, featuring both thiazole and isonicotinamide moieties, suggests potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 378.45 g/mol. It contains functional groups such as amine, carboxamide, and methoxy groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₃S |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 1171911-17-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the compound may inhibit key enzymes associated with cancer cell proliferation and inflammation.
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammatory processes. The IC50 values for COX-2 inhibition range from 0.84 to 1.39 μM, indicating potent anti-inflammatory properties .
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The thiazole ring structure contributes to its antimicrobial activity against various pathogens, although specific data on its spectrum of activity is limited.
-
Anti-inflammatory Effects :
- The ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related thiazole compounds, providing insights into the potential efficacy of this compound.
Study on 2-Aminothiazoles
A study focusing on 2-aminothiazoles demonstrated that compounds with similar structural features exhibited strong inhibition of PGE2 production (up to 98% reduction). This suggests that modifications to the thiazole core can significantly enhance biological activity .
Comparative Analysis
Comparative studies with other thiazole derivatives indicate that the presence of multiple functional groups in this compound may lead to synergistic effects not observed in simpler analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., glacial acetic acid, 2–4 hours) .
- Amide coupling : Reacting the thiazole intermediate with activated isonicotinamide derivatives using coupling agents like EDCI or DCC in anhydrous DMF .
- Critical parameters : Temperature control (70–90°C for amidation), solvent purity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for acylating agents) significantly impact yields (typically 50–65%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should researchers prioritize?
- Methodology :
- 1H/13C NMR : Prioritize signals for the thiazole protons (δ 7.2–7.5 ppm), amide NH (δ 8.1–8.3 ppm), and methoxyethoxy group (δ 3.4–3.7 ppm for OCH2CH2O and δ 3.2 ppm for OCH3) .
- IR spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) and thiazole C-S bonds (670–710 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
Q. What in vitro biological assays are recommended for initial screening of its pharmacological potential?
- Methodology :
- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Anti-inflammatory potential : COX-2 inhibition assay via ELISA, comparing % inhibition to celecoxib as a reference .
- Enzyme inhibition : Kinase profiling (e.g., EGFR or PI3K) using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodology :
- Deuterated solvent effects : Verify solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) using computational tools like ACD/Labs NMR Predictor .
- Impurity analysis : Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) that may skew signals .
- DFT calculations : Compare experimental 13C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What strategies optimize the compound's solubility and stability in biological matrices for in vivo studies?
- Methodology :
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (target: ≥1 mg/mL) .
- Prodrug modification : Introduce phosphate or acetyl groups to the methoxyethoxy chain to improve bioavailability .
- Stability studies : Monitor degradation in plasma (37°C, pH 7.4) via LC-MS over 24 hours to identify labile sites (e.g., amide hydrolysis) .
Q. What computational approaches are employed to model its interaction with putative biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes with EGFR (PDB ID: 1M17), focusing on hydrogen bonds with the thiazole NH and methoxyethoxy oxygen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop regression models correlating substituent electronegativity (Hammett σ) with IC50 values from kinase assays .
Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole and isonicotinamide moieties?
- Methodology :
- Thiazole modifications : Synthesize analogs with methyl/fluoro substituents at the 4-position to evaluate steric/electronic effects on EGFR inhibition .
- Isonicotinamide variations : Replace methoxyethoxy with ethoxypropoxy or aryl groups to study hydrophobicity-activity relationships .
- Data analysis : Use hierarchical clustering (e.g., PCA) to group bioactivity trends across analogs and identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
